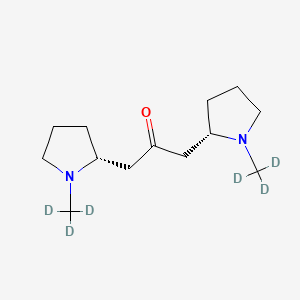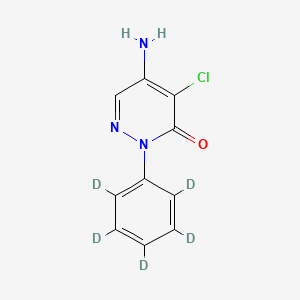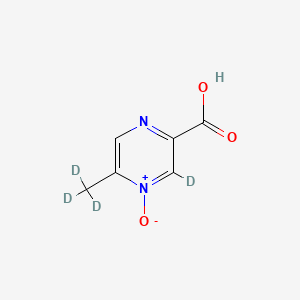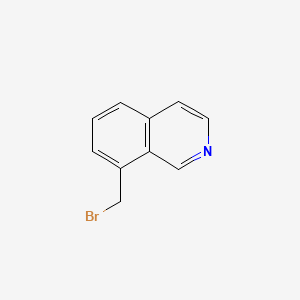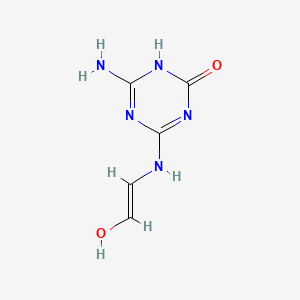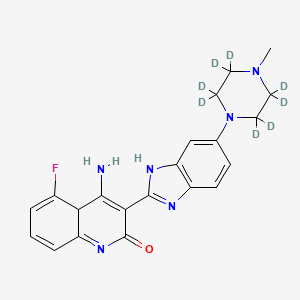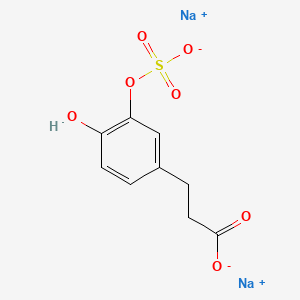
Dihydro Caffeic Acid 3-O-Sulfate Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro Caffeic Acid 3-O-Sulfate Sodium Salt, also known as 4-Hydroxy-3-(sulfooxy)benzenepropanoic Acid Sodium Salt, is a metabolite of Caffeic Acid . It is a flavonol found in plants and has been shown to have antioxidant properties . It may be effective in the treatment of diseases associated with oxidative stress, such as diabetes mellitus and cancer .
Molecular Structure Analysis
The molecular formula of Dihydro Caffeic Acid 3-O-Sulfate Sodium Salt is C9H8Na2O7S, and its molecular weight is 306.20 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of Dihydro Caffeic Acid 3-O-Sulfate Sodium Salt include a molecular formula of C9H8Na2O7S and a molecular weight of 306.20 g/mol . It is recommended to store it at <-15°C, close the container well, and keep it under inert gas: Nitrogen .科学的研究の応用
Human Metabolism of Hydroxycinnamic Acid Conjugates : This study systematically investigated the human metabolism of hydroxycinnamic acid conjugates, including dihydro derivatives of caffeic acid. It found that these compounds are present in human biological fluids after coffee consumption (Fumeaux et al., 2010).
Antioxidant Properties of Sulfate Metabolites : Research has shown that the hydrogenation of caffeic acid into dihydrocaffeic acid improves their reducing properties. However, the study also discovered that synthesized sulfate monoesters, including dihydrocaffeic acid-4-O-sulfate, exhibited weaker antioxidant properties compared to their precursor compounds (Rogozińska et al., 2023).
Biomarkers of Coffee Consumption : This research focused on the metabolite profiling of hydroxycinnamic acid derivatives in plasma and urine after coffee ingestion, identifying dihydrocaffeic acid-3-O-sulfate as a potential sensitive biomarker for coffee consumption (Stalmach et al., 2009).
Antioxidant Activity of Caffeic Acid Derivatives : Another study investigated the antioxidant properties of caffeic acid and its derivatives, including dihydrocaffeic acid. It found that caffeic acid derivatives exhibit significant antioxidant activities, potentially contributing to health benefits (Gülçin, 2006).
Hepatoprotective Activity of Caffeic Acid Derivatives : Research on the structure-activity relationship of caffeic acid derivatives, including dihydrocaffeic acid, showed that these compounds have hepatoprotective properties, potentially useful in treating liver injuries (Pérez-Alvarez et al., 2001).
Chemopreventive Properties in Skin Cancer : Studies on caffeic acid's ability to inhibit skin carcinogenesis revealed that it targets specific kinase activities, reducing the expression of cyclooxygenase-2, a factor in skin cancer progression. This suggests the potential of dihydro caffeic acid derivatives in skin cancer prevention (Kang et al., 2008).
Biosynthesis in Microbial Systems : A study on the biosynthesis of caffeic acid in Escherichia coli showed the potential for microbial production of caffeic acid and its derivatives, which could be a viable method for large-scale drug production (Lin & Yan, 2012).
作用機序
Dihydrocaffeic acid 3-O-sulfate sodium salt has been shown to inhibit the growth of bacteria by modulating the production of nitric oxide . This agent has been quantified in human urine, which provides evidence for its potential use as a biomarker for disease risk due to its association with phenolic metabolites .
将来の方向性
Dihydro Caffeic Acid 3-O-Sulfate Sodium Salt has potential use as a biomarker for disease risk due to its association with phenolic metabolites . Its antioxidant properties and effectiveness in the treatment of diseases associated with oxidative stress suggest potential future directions in medical and health research .
特性
IUPAC Name |
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O7S.2Na/c10-7-3-1-6(2-4-9(11)12)5-8(7)16-17(13,14)15;;/h1,3,5,10H,2,4H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVKPKIPTAVGSU-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)[O-])OS(=O)(=O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Na2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678635 |
Source


|
| Record name | Disodium 3-[4-hydroxy-3-(sulfonatooxy)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro Caffeic Acid 3-O-Sulfate Sodium Salt | |
CAS RN |
1187945-70-5 |
Source


|
| Record name | Disodium 3-[4-hydroxy-3-(sulfonatooxy)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



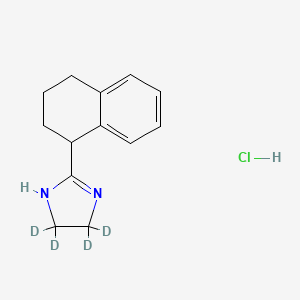
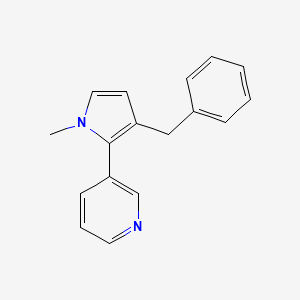
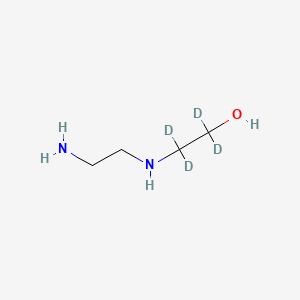
![(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B565555.png)
